1-Chloro-3-cyclopentylpropan-2-one
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Overview
Description
1-Chloro-3-cyclopentylpropan-2-one is an organic compound with the molecular formula C8H13ClO It is a chlorinated ketone, characterized by the presence of a cyclopentyl group attached to the central carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-cyclopentylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 3-chloropropanoyl chloride. This reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-cyclopentylpropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or other substituted derivatives.
Reduction: Formation of 1-chloro-3-cyclopentylpropan-2-ol.
Oxidation: Formation of 1-chloro-3-cyclopentylpropanoic acid.
Scientific Research Applications
1-Chloro-3-cyclopentylpropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-cyclopentylpropan-2-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug design.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-cyclopentylpropan-2-one
- 1-Chloro-3-cyclohexylpropan-2-one
- 1-Bromo-3-cyclopentylpropan-2-one
Uniqueness
1-Chloro-3-cyclopentylpropan-2-one is unique due to its specific structural features, such as the presence of a cyclopentyl group and a chlorine atom on the same carbon chain. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
1-chloro-3-cyclopentylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-6-8(10)5-7-3-1-2-4-7/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJUOIGZCUOOCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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